![molecular formula C10H10N2O3 B2761212 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937691-36-6](/img/structure/B2761212.png)
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H10N2O3. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Isoxazoles are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazoles are known to interact with their targets through various mechanisms, often involving (3 + 2) cycloaddition reactions .
Biochemical Pathways
Isoxazole derivatives have been observed to have effects on the interpretation of p21 waf-1, bax, and bcl-2 in leukemia hl-60 cells culture , suggesting potential impacts on cell cycle regulation and apoptosis pathways.
Result of Action
Isoxazole derivatives have been observed to have cytotoxic effects , suggesting potential anti-cancer properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminoisoxazoles with diethyl 2-oxopropylphosphonate, followed by cyclization to form the desired isoxazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) or ruthenium(II) for efficient cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Recent studies have highlighted the compound's diverse biological activities, particularly in the context of cancer research and other therapeutic areas:
Anticancer Properties
Research indicates that derivatives of isoxazolo[5,4-b]pyridine exhibit notable cytotoxic effects against various cancer cell lines. In a study by Ahmed El-Mekabaty and Mona E. Ibrahim, several isoxazole derivatives were synthesized and tested for their anticancer activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. Among the tested compounds, some exhibited high selectivity and lower toxicity towards normal cells compared to established anticancer drugs like 5-Fluorouracil. This suggests potential for developing targeted cancer therapies using derivatives of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Isoxazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Anti-inflammatory Effects
Compounds containing the isoxazole ring have demonstrated anti-inflammatory properties in various models. The mechanism often involves modulation of inflammatory mediators, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions starting from readily available precursors such as 3-methylisoxazol-5-amine. This compound serves as a key intermediate for generating a range of isoxazole derivatives with varied biological activities .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic properties of synthesized isoxazole derivatives against HCT-116 and PC3 cell lines. The results indicated that certain derivatives displayed IC50 values indicating strong cytotoxicity while maintaining lower toxicity profiles against normal cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of isoxazole derivatives derived from the parent compound. The study highlighted their effectiveness against specific bacterial strains, suggesting a pathway for developing new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylisoxazole-5-carboxylic acid
- 5-Ethylisoxazole-4-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
Uniqueness
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 937691-36-6) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol, this compound belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.2 g/mol |
CAS Number | 937691-36-6 |
Physical Form | Powder |
Purity | ≥95% |
Research indicates that isoxazole derivatives can exhibit various biological activities, including:
- Antimicrobial Activity : Certain isoxazole compounds have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that isoxazole derivatives can induce apoptosis in various cancer cell lines.
Case Studies and Findings
- Immunological Activity : A study explored the immunological effects of related isoxazole derivatives, revealing that structural modifications significantly influenced their activity. The study utilized models of humoral and cellular immune responses in mice, demonstrating that specific substitutions on the isoxazole ring could enhance or inhibit immune responses .
- Antimicrobial Studies : In vitro tests have shown that derivatives of isoxazoles possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes .
- Cytotoxicity Assessments : Research has demonstrated that certain analogs of isoxazoles can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Substituents on the Isoxazole Ring : Modifications at the 3 and 6 positions have been linked to enhanced biological activity, particularly in terms of cytotoxicity and antimicrobial effects.
- Carboxylic Acid Group : The presence of the carboxylic acid moiety plays a critical role in solubility and interaction with biological targets.
Future Directions
Given the promising biological activities associated with this compound, further investigations are warranted:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the pathways through which these compounds exert their effects.
- Optimization of Derivatives : To enhance efficacy and reduce toxicity through rational drug design.
Properties
IUPAC Name |
6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-6-4-7(10(13)14)8-5(2)12-15-9(8)11-6/h4H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJIFPZZGOKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937691-36-6 | |
Record name | 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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